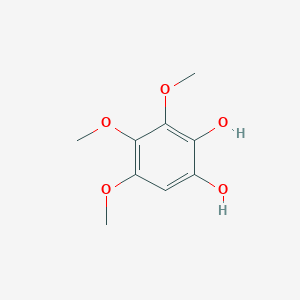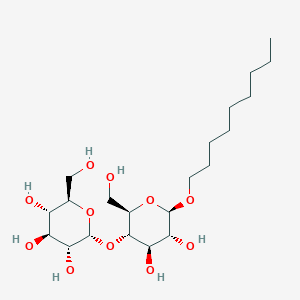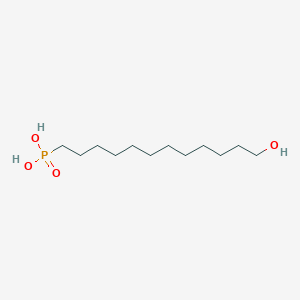![molecular formula C16H20N2O2 B185919 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione CAS No. 143806-82-0](/img/structure/B185919.png)
2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its ability to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its spirocyclic structure imparts unique properties to the materials, making them suitable for various applications .
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in disease processes .
Comparación Con Compuestos Similares
- 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
- 2,8-Diazaspiro[5.5]undecane-1,7-dione
Comparison: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is unique due to the presence of a single benzyl group, which imparts distinct chemical and biological properties compared to its dibenzyl and non-benzyl analogs. The single benzyl group allows for selective interactions with molecular targets, making it a more versatile compound in both synthetic and biological applications .
Propiedades
IUPAC Name |
2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-16(8-4-10-17-14)9-5-11-18(15(16)20)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEUYKAFIZJHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)






![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)


